氟化钠

描述

NaFluo, also known as Fluorescein Sodium Salt, is a xanthene dye with a polycrystalline structure . It is a synthetic organic compound available as a dark orange/red powder soluble in water and alcohol . It is used for source staining .

Molecular Structure Analysis

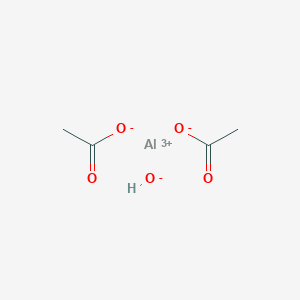

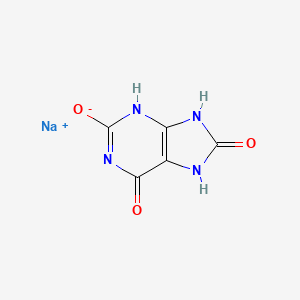

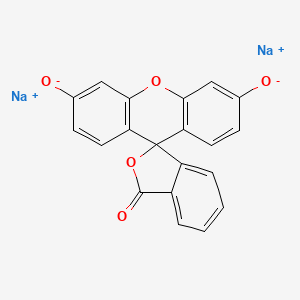

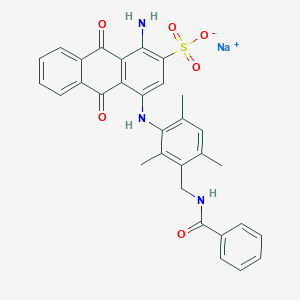

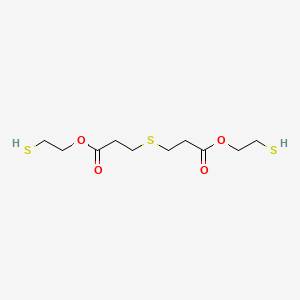

The empirical formula of NaFluo is C20H10Na2O5 . Its molecular weight is 376.27 . The SMILES string representation of its structure is [Na+].[Na+].[O-]c1ccc2c(Oc3cc([O-])ccc3C24OC(=O)c5ccccc45)c1 .Physical And Chemical Properties Analysis

NaFluo is a dark orange/red powder that is soluble in water and alcohol . It exhibits fluorescence with an excitation wavelength (λex) of 460 nm and an emission wavelength (λem) of 515 nm .科学研究应用

Fluorescent Labeling Reagent for Proteins

This compound is used as a fluorescent labeling reagent for proteins . It is a yellow fluorine dye that is soluble in water as a sodium salt . This property makes it useful in biological applications, particularly in the field of proteomics .

Fluorescent Tracer

The compound is used as a fluorescent tracer in various scientific studies . For instance, it is used in studies to understand groundwater flow and surface . It is also used in medical imaging .

Microscopy

The compound is commonly used in microscopy due to its strong fluorescence . It has an absorption maximum at 494 nm and emission maximum of 521 nm (in water) .

Dye Laser

It is used in a type of dye laser as the gain medium . The strong fluorescence of this compound makes it suitable for use in dye lasers.

Forensics and Serology

In forensics and serology, this compound is used to detect latent blood stains . Its fluorescent properties make it useful for this application.

Dental Health

Sodium fluoride, a form of this compound, is often added to municipal drinking water and certain food products to maintain dental health . The fluoride enhances the strength of teeth by the formation of fluorapatite, a naturally occurring component of tooth enamel .

Metallurgy

Sodium fluoride has a variety of specialty chemical applications in synthesis and extractive metallurgy . It reacts with electrophilic chlorides including acyl chlorides, sulfur chlorides, and phosphorus chloride .

Pharmaceutical Drug Therapy Development and Production

This compound is used in the development and production of pharmaceutical drug therapies . It is used as a probe substrate in the study of organic anion transporting polypeptide (OATP) mediated drug transport in hepatocytes .

作用机制

Fluorescein Sodium, also known as MFCD00167039, 3’,6’-Dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one, disodium salt, DTXSID9025328, NaFluo, Uranine (sodium), or CAS-518-47-8, is a compound with a wide range of applications, particularly as a fluorescent tracer .

Target of Action

Fluorescein Sodium does not have a specific biological target. Instead, it is used as a diagnostic tool due to its unique properties. It is a fluorescent compound that emits light when excited, making it useful for visualizing certain biological structures or processes .

Mode of Action

Fluorescein Sodium dissolves easily in aqueous alkaline solutions and reacts to cobalt blue light at 465 to 490 nm, fluorescing as brilliant green at 520 to 530 nm . This property allows it to be used as a tracer in various applications, including medical diagnostics and environmental studies .

Pharmacokinetics

Fluorescein Sodium is typically administered topically or intravenously. Once in the body, approximately 80% of the dye is bound to plasma proteins, mainly albumin . The dye is metabolized by both the liver and the kidneys and is excreted in the urine within 24 to 36 hours .

Result of Action

The primary result of Fluorescein Sodium’s action is the production of a strong green fluorescence when excited by light in the blue spectrum . This fluorescence can be detected and measured, providing valuable information about the area where the compound has been applied.

Action Environment

The action of Fluorescein Sodium can be influenced by various environmental factors. For example, the intensity of its fluorescence can be affected by the pH of the solution it is in . Additionally, its fluorescence can be quenched by certain substances, such as iodide ions .

安全和危害

属性

IUPAC Name |

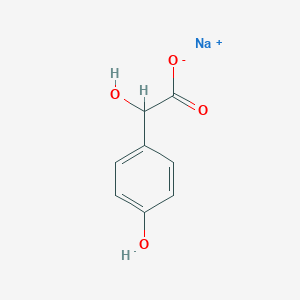

disodium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;/h1-10,21-22H;;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPLGPBQJOQFJS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025328 | |

| Record name | Fluorescein sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

518-47-8 | |

| Record name | Fluorescein sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl 2-[[2-[4-[[1-[[2,5-bis(methoxycarbonyl)phenyl]diazenyl]-1,3-dioxobutan-2-yl]amino]anilino]-3-oxobutanoyl]diazenyl]benzene-1,4-dicarboxylate](/img/structure/B7824837.png)

![N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine](/img/structure/B7824855.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide](/img/structure/B7824904.png)